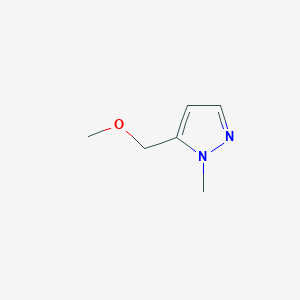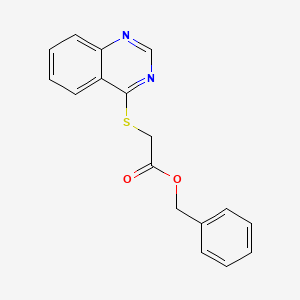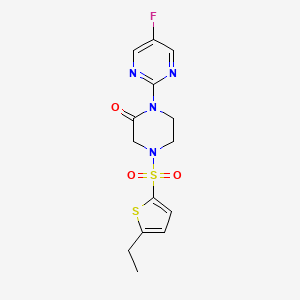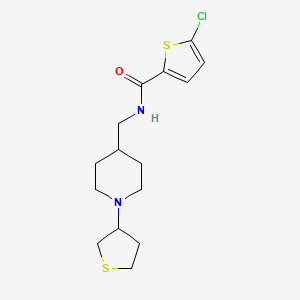
5-(methoxymethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)-1-methyl-1H-pyrazole, also known as MMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMP is a pyrazole derivative that is commonly used as a building block in the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
5-(methoxymethyl)-1-methyl-1H-pyrazole has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a building block in the synthesis of other compounds. This compound can be used to synthesize a variety of pyrazole derivatives, which have potential applications in the fields of medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole is not well understood. However, it is believed that this compound may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes this compound a useful building block in the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound may have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(methoxymethyl)-1-methyl-1H-pyrazole has several advantages as a building block in the synthesis of other compounds. It is relatively easy to synthesize and purify, and it can be used to synthesize a variety of pyrazole derivatives. However, there are also limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-(methoxymethyl)-1-methyl-1H-pyrazole. One area of interest is the development of new synthesis methods for this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its potential applications in medicine and agriculture. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
5-(methoxymethyl)-1-methyl-1H-pyrazole can be synthesized using a variety of methods. One common method involves the reaction of 1-methyl-1H-pyrazole with paraformaldehyde in the presence of a catalyst. This reaction results in the formation of this compound as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-6(5-9-2)3-4-7-8/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORSPVOOGUULCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2703159.png)


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)


amine](/img/structure/B2703170.png)

![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)
